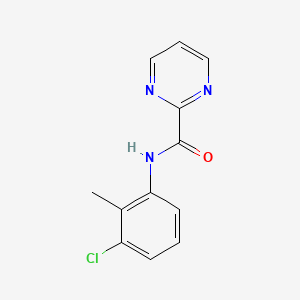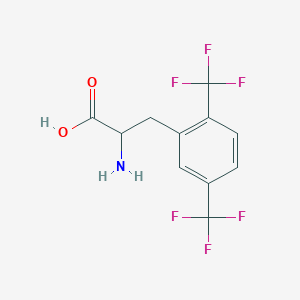
2,5-Bis(trifluoromethyl)-DL-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(trifluoromethyl)aniline is a haloalkyl substituted aniline . It has a molecular formula of (CF3)2C6H3NH2 . It’s a liquid at room temperature with a refractive index of 1.432 and a density of 1.467 g/mL at 25 °C .
Molecular Structure Analysis
The molecular structure of 2,5-Bis(trifluoromethyl)aniline, a related compound, has been analyzed using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.
Physical And Chemical Properties Analysis
2,5-Bis(trifluoromethyl)aniline has a boiling point of 70-71 °C/15 mmHg and a density of 1.467 g/mL at 25 °C . Another related compound, 2,5-Bis(trifluoromethyl)phenylacetic acid, has a melting point of 95-98 °C .
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis and Modification
A notable application of 2,5-Bis(trifluoromethyl)-DL-phenylalanine is in peptide synthesis and modification. Research has shown that sulfurane-based coupling agents, such as bis-[alpha,alpha-bis(trifluoromethyl)-benzyloxy]diphenylsulfur (BTBDS), facilitate rapid amide bond formation between Nalpha-urethane-protected l-amino acids and l-phenylalanine ethyl ester, yielding dipeptide esters with excellent yields and no detectable racemization. This method is particularly valuable in racemization-sensitive systems and segment condensation, underscoring the compound's utility in synthesizing peptides with high purity and specificity (Slaitas & Yeheskiely, 2002).
Catalysis and Enzyme Mimicry
The compound and its derivatives have been utilized in catalysis, demonstrating the ability to mimic enzyme functions. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid has been identified as a highly effective catalyst for dehydrative amidation between carboxylic acids and amines. This catalytic activity is crucial for α-dipeptide synthesis, where the ortho-substituent of boronic acid plays a key role in accelerating the amidation process by preventing the coordination of amines, thus facilitating the synthesis of complex peptides (Wang, Lu, & Ishihara, 2018).
Material Science and Polymer Research
In material science and polymer research, 2,5-Bis(trifluoromethyl)-DL-phenylalanine has contributed to the development of novel materials. A study on novel optically active poly(amide–imide)s synthesized from N,N′-(4,4′-carbonyldiphthaloyl)-bis-l-phenylalanine diacid chloride and aromatic diamines showcases the compound's relevance in creating materials with unique optical properties. These polymers exhibit high yield and inherent viscosity, signifying their potential in advanced material applications (Mallakpour, Hajipour, & Zamanlou, 2002).
Biosensors and Analytical Applications
The role of 2,5-Bis(trifluoromethyl)-DL-phenylalanine extends into the development of biosensors and analytical tools. Research focusing on the electrochemical sensors and biosensors for phenylalanine electroanalysis illustrates the compound's utility in detecting phenylalanine concentrations in biological fluids. This is crucial for diagnosing and monitoring phenylketonuria, a genetic disorder, underscoring the compound's significance in medical diagnostics (Dinu & Apetrei, 2020).
Safety and Hazards
2,5-Bis(trifluoromethyl)aniline may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Another related compound, 2,5-Bis(trifluoromethyl)phenylacetic acid, is classified as Acute Tox. 3 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .
Eigenschaften
IUPAC Name |
2-amino-3-[2,5-bis(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F6NO2/c12-10(13,14)6-1-2-7(11(15,16)17)5(3-6)4-8(18)9(19)20/h1-3,8H,4,18H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSSWZMUJYBVRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CC(C(=O)O)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F6NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1,3-Dimethyl-5,6-dihydropyrazolo[3,4-b][1,4]oxazin-4-yl)prop-2-en-1-one](/img/structure/B2386275.png)
![N-[(2-methoxyphenyl)methyl]-2-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2386277.png)
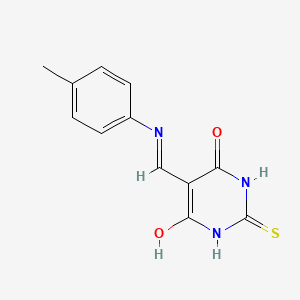
![5,6-Dihydro-4H-cyclopenta[c]thiophen-5-amine;hydrochloride](/img/structure/B2386279.png)

![3-chloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2386283.png)
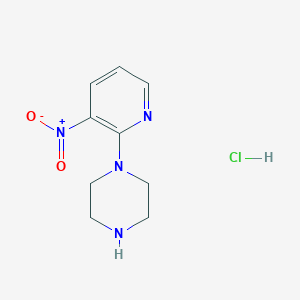
![8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B2386287.png)
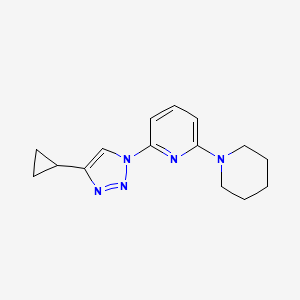
![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2386289.png)
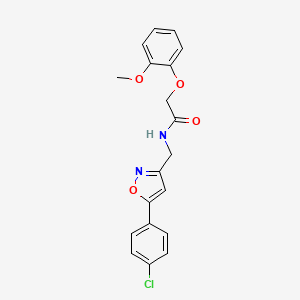
![3-(4-Bromophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2386293.png)
